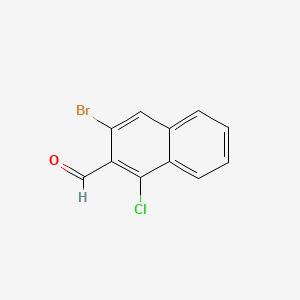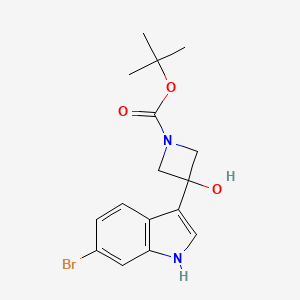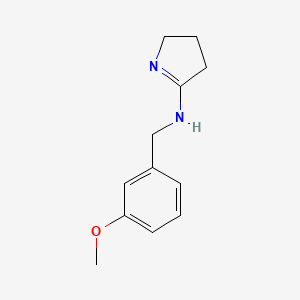
2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol is a chemical compound that belongs to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol typically involves the reaction of 2-methoxyquinoline with appropriate reagents to introduce the propane-1,3-diol moiety. One common method involves the use of bromomethyl derivatives and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and cytotoxic agent.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit topoisomerase II activity, leading to cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Uniqueness
2-(2-Methoxy-quinolin-8-yl)-propane-1,3-diol is unique due to its specific structure, which combines the quinoline ring with a propane-1,3-diol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-(2-methoxyquinolin-8-yl)propane-1,3-diol |
InChI |
InChI=1S/C13H15NO3/c1-17-12-6-5-9-3-2-4-11(13(9)14-12)10(7-15)8-16/h2-6,10,15-16H,7-8H2,1H3 |
Clave InChI |
GIOGXNKXHHVHHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=CC=C2C(CO)CO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



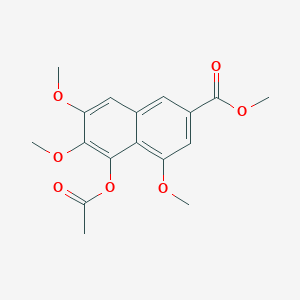
![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
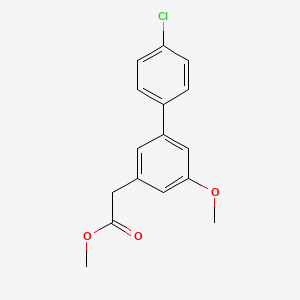
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
